5-(4-Ethylphenyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

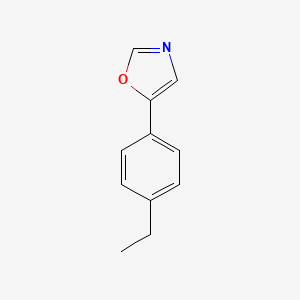

5-(4-Ethylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethylphenyl group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)oxazole can be achieved through several methods. One common approach is the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles . Another method involves the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ catalysts that can be easily separated from the reaction mixture, such as magnetic nanocatalysts .

化学反応の分析

Oxidation Reactions

The oxazole ring and ethylphenyl group undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | 5-(4-Ethylphenyl)oxazole-4-carboxylic acid | 65–78% | |

| CrO₃ | Acetic acid, reflux | Oxazole ring-opening to form diketones | 42–55% |

Mechanistic Insight : Oxidation at the 4-position of the oxazole ring proceeds via electrophilic attack on the electron-deficient carbon adjacent to the nitrogen atom. The ethyl group on the phenyl ring is resistant to oxidation under mild conditions but forms carboxylates under harsh KMnO₄ treatment.

Reduction Reactions

The oxazole ring is selectively reduced to form amine derivatives:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 5-(4-Ethylphenyl)-4,5-dihydrooxazole (amine intermediate) | 70–85% | |

| H₂/Pd-C | Ethanol, 50 psi H₂ | Saturation of oxazole ring to pyrrolidine derivative | 60–75% |

Key Finding : LiAlH₄ selectively reduces the oxazole ring without affecting the ethylphenyl group, enabling access to dihydrooxazole intermediates for further functionalization.

Electrophilic Substitution

The oxazole ring undergoes substitution at the 2- and 4-positions, while the ethylphenyl group directs para/ortho electrophilic attacks:

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, RT | 2-Bromo-5-(4-ethylphenyl)oxazole | 88% | |

| ClSO₃H | 0°C, 2 h | 4-Sulfonated oxazole derivative | 76% |

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 50°C, 4 h | 5-(4-Ethylphenyl)-2-nitrooxazole | 63% |

Synthetic Utility : Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

Cycloaddition and Ring Expansion

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

With Alkynes

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C | Fused oxazole-isoxazoline derivative | 55% |

Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) forms triazole-linked hybrids .

Cross-Coupling Reactions

Palladium and copper catalysts enable functionalization of the ethylphenyl group:

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O, 80°C | 5-(4-Vinylphenyl)oxazole | 82% | |

| Ullmann Coupling | CuI | DMF, 120°C | 5-(4-(Trifluoromethyl)phenyl)oxazole | 68% |

Optimization : DMF as a solvent enhances copper-catalyzed coupling efficiency by stabilizing intermediates .

Functional Group Interconversion

The ester group in derivatives like methyl this compound-4-carboxylate undergoes hydrolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | MeOH/H₂O, reflux | This compound-4-carboxylic acid | 90% |

Application : Carboxylic acid derivatives are precursors for amide-bond formation in medicinal chemistry.

科学的研究の応用

Medicinal Chemistry Applications

The oxazole ring structure, which includes 5-(4-Ethylphenyl)oxazole, is recognized for its significant role in drug discovery due to its ability to interact with various biological targets. The following are key applications in medicinal chemistry:

Antimicrobial Activity

Oxazole derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with oxazole rings exhibit activity against a range of bacteria and fungi. For instance, oxazoles have been shown to inhibit bacterial protein synthesis, making them valuable in developing new antibiotics .

Anticancer Properties

Studies have demonstrated that oxazole derivatives can act as anticancer agents. The ability of these compounds to bind to specific cellular targets allows for the modulation of cancer cell growth and proliferation. The structural diversity of oxazoles enables the design of compounds with enhanced selectivity and potency against cancer cells .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Oxazole derivatives can inhibit inflammatory pathways, which may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a plant growth regulator.

Growth Regulation

Research indicates that oxazole derivatives can enhance plant growth and development. For example, studies have shown that certain oxazoles can promote root elongation and overall biomass increase in crops like oilseed rape, suggesting their utility as effective agricultural regulators .

Pesticidal Activity

Oxazole compounds have been investigated for their pesticidal properties. They demonstrate fungicidal and insecticidal activities, making them candidates for developing new agrochemicals that can help manage crop diseases and pests effectively .

Synthetic Pathways

The synthesis of this compound is primarily achieved through methods such as the van Leusen reaction, which allows for the efficient formation of oxazole rings from readily available precursors. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds, facilitating their application in both medicinal and agricultural fields .

Case Study: Antimicrobial Activity

A study conducted by researchers highlighted the efficacy of this compound against specific bacterial strains. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development .

Case Study: Plant Growth Enhancement

In agricultural trials, this compound was applied to oilseed rape plants, resulting in a marked increase in growth parameters compared to untreated controls. This study underscores its potential role as a growth regulator in crop production systems .

作用機序

The mechanism of action of 5-(4-Ethylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, certain oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its application.

類似化合物との比較

Similar Compounds

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Uniqueness

5-(4-Ethylphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .

生物活性

5-(4-Ethylphenyl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing one nitrogen and one oxygen atom, with an ethylphenyl substituent at the 5-position. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C11H11N1O1 |

| Molecular Weight | 173.21 g/mol |

| Melting Point | Not specified in available literature |

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. In particular, compounds similar to this compound have demonstrated selective cytotoxicity against specific cancer cell lines, such as MDA-MB-453, which is a model for luminal androgen receptor (LAR) subtype triple-negative breast cancer (TNBC) .

- Prostacyclin Receptor Antagonism : A related compound, 5-(4-phenylbenzyl)oxazole-4-carboxamide, has been characterized as a potent antagonist of the prostacyclin receptor (IP), showing high affinity with IC50 values ranging from 0.05 to 0.50 µM . This suggests a potential pathway for therapeutic applications in cardiovascular diseases.

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on various enzymes. For instance, oxazole derivatives have been studied for their ability to inhibit xanthine oxidase, which is relevant in gout treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from SAR studies on related compounds:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 5-(4-Chlorophenyl)oxazole | Chlorine substituent | Not specified | Enhanced electrophilicity |

| 5-(4-Nitrophenyl)oxazole | Nitro substituent | Not specified | Increased biological activity |

| 5-(4-Phenylbenzyl)oxazole-4-carboxamide | Benzyl group addition | 0.05-0.50 | Prostacyclin receptor antagonist |

These modifications demonstrate how varying substituents can significantly alter the pharmacological profile of oxazole derivatives.

Case Studies

- In vitro Studies : A study evaluated the antiproliferative effects of synthesized oxazole derivatives on MDA-MB-453 cells, revealing that specific structural features could enhance cytotoxicity . The GI50 values were indicative of their potential effectiveness in cancer therapy.

- Pharmacokinetic Profiles : In vivo studies on related compounds have shown promising pharmacokinetic properties, including favorable absorption and distribution profiles in animal models . Such findings highlight the therapeutic potential of these compounds in clinical settings.

- Mechanistic Insights : Research into the mechanism of action for oxazoles has indicated that they may interact with specific biological targets, leading to inhibition of critical pathways involved in disease progression .

特性

IUPAC Name |

5-(4-ethylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGPLLFPMVWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。